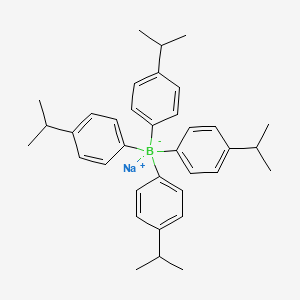
Sodiumtetrakis(4-isopropylphenyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodiumtetrakis(4-isopropylphenyl)borate is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of four isopropylphenyl groups attached to a central boron atom, with sodium as the counterion. It is often used in research and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium tetrakis(4-isopropylphenyl)borate typically involves the reaction of sodium borohydride with 4-isopropylphenylboronic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: On an industrial scale, the production of sodium tetrakis(4-isopropylphenyl)borate follows similar principles but is optimized for larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully monitored, and the product is purified using advanced techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Sodiumtetrakis(4-isopropylphenyl)borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isopropylphenyl groups are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form boronic acids or borate esters.
Reduction Reactions: It can be reduced to form borohydrides or other boron-containing compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and alkoxides, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: The major products are substituted borates with different functional groups.
Oxidation Reactions: The major products are boronic acids or borate esters.
Reduction Reactions: The major products are borohydrides or other reduced boron compounds.
Aplicaciones Científicas De Investigación
Sodiumtetrakis(4-isopropylphenyl)borate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: It is employed in the study of boron-containing compounds’ interactions with biological molecules.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of sodium tetrakis(4-isopropylphenyl)borate involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it a valuable catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with nucleophiles and electrophiles to facilitate bond formation and cleavage.
Comparación Con Compuestos Similares
- Sodium tetrakis(4-fluorophenyl)borate
- Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
- Lithium tetrakis(pentafluorophenyl)borate
Comparison:
- Sodiumtetrakis(4-isopropylphenyl)borate is unique due to the presence of isopropyl groups, which provide steric hindrance and influence its reactivity compared to other tetrakis(phenyl)borates.
- Sodium tetrakis(4-fluorophenyl)borate has fluorine atoms that increase its electron-withdrawing capability, making it more reactive in certain conditions.
- Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate has trifluoromethyl groups that enhance its stability and reactivity in different chemical environments.
- Lithium tetrakis(pentafluorophenyl)borate is known for its high stability and is often used in applications requiring robust borate compounds.
Propiedades
Número CAS |
1245187-43-2 |
|---|---|
Fórmula molecular |
C36H47BNa |
Peso molecular |
513.55915 |
Sinónimos |
Borate(1-), tetrakis[4-(1-Methylethyl)phenyl]-,sodiuM (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















